4-fluoro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-20-8-10-22(11-9-20)31(29,30)26-18-23(19-5-4-12-25-17-19)28-15-13-27(14-16-28)21-6-2-1-3-7-21/h1-12,17,23,26H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWAPIJHYBKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a piperazine moiety and a pyridine ring, suggests various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 440.54 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as human acetylcholinesterase, which plays a crucial role in neurotransmission . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
- Receptor Modulation : The piperazine and pyridine moieties are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to the compound's effects on mood and cognition .
- Antitumor Activity : Preliminary studies indicate that derivatives of piperazine exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may enhance its efficacy against tumors through apoptosis induction or cell cycle arrest mechanisms .
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, studies on similar piperazine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
Antimicrobial Activity
The sulfonamide component is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including those structurally similar to this compound. The results indicated that these compounds induced apoptosis in cancer cells via mitochondrial pathways, suggesting a promising direction for cancer therapy .
- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of piperazine derivatives showed that they could enhance cognitive function in animal models by modulating serotonin receptors. This indicates potential use in treating neurodegenerative diseases or cognitive impairments .
Comparison with Similar Compounds
Pharmacological and Functional Insights
- Piperazine vs. Piperidine Cores: The target compound’s 4-phenylpiperazine group (vs. In contrast, CNS4’s piperidine-1-carbonothioyl group (a thiourea derivative) demonstrates voltage-independent modulation of GluN1/2C/D NMDA receptors, reducing inward current reversal potentials by 10–12 mV under Mg²⁺-free conditions .
Substituent Effects :
- Fluoro vs. Chloro : The 4-fluoro group in the target compound and Compound 6 may improve metabolic stability and membrane permeability compared to MMV665914’s 4-chloro substituent, which could enhance electrophilic reactivity .
- Aryl Modifications : MMV665914’s 2-methoxyphenyl-piperazine group introduces steric and electronic effects that may alter receptor subtype selectivity compared to the target compound’s unsubstituted phenylpiperazine .
Linker and Conformational Flexibility :
- The ethyl linker in the target compound and MMV665914 allows spatial orientation of the pyridine and piperazine groups, critical for docking into receptor pockets. Compound 6 replaces this with a dihydrobenzofuran-7-yloxy-ethyl chain, likely directing activity toward adrenergic/5-HT7 receptors due to increased hydrophobicity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, the piperazine and pyridine moieties can be introduced via alkylation or reductive amination. Reaction yields (often <50% in initial attempts) can be enhanced by optimizing solvent polarity (e.g., acetonitrile for intermediate coupling) and using catalytic bases like potassium carbonate . Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate stereoisomers, as unintended byproducts (e.g., double sulfonamides) may form .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- 1H/13C NMR : Essential for confirming the ethyl-linked piperazine-pyridine moiety and sulfonamide connectivity. Aromatic protons appear at δ 7.1–8.5 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .
- HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the ethyl spacer’s conformation .
Q. What in vitro assays are recommended for initial pharmacological screening?
Prioritize receptor binding assays (e.g., serotonin 5-HT1A/D2 dopamine receptors) due to the compound’s structural similarity to known piperazine-containing ligands. Use radioligand displacement assays with transfected HEK293 cells, comparing IC50 values to reference compounds like aripiprazole .
Advanced Research Questions
Q. How does the 4-fluoro substituent impact metabolic stability and cytochrome P450 interactions?
The fluorine atom reduces oxidative metabolism by CYP3A4/2D6, as evidenced by liver microsome assays showing a 40% increase in half-life compared to non-fluorinated analogs. However, it may introduce susceptibility to glucuronidation, requiring UDP-glucuronosyltransferase inhibition studies .
Q. What computational strategies resolve contradictions in binding affinity data across receptor subtypes?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can explain discrepancies. For example, the pyridin-3-yl group may sterically hinder D3 receptor binding (ΔG = −9.2 kcal/mol) but enhance 5-HT2A affinity (ΔG = −10.5 kcal/mol) due to π-π stacking with Phe234 . Validate with mutagenesis studies targeting key residues (e.g., D3 receptor Glu349A mutation).
Q. How can poor aqueous solubility (logP ~3.8) be addressed without compromising blood-brain barrier permeability?
- Structural modifications : Introduce polar groups (e.g., hydroxyl or methylsulfonyl) on the phenylpiperazine ring, balancing logP reduction (<0.5 units) and permeability .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance solubility in pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do in vivo efficacy results vary between rodent models and primate studies?
Species-specific differences in metabolite formation are likely. For instance, rodent CYP2C11 may generate active metabolites not observed in primates. Conduct interspecies metabolite profiling via LC-MS/MS and adjust dosing regimens accordingly .
Methodological Recommendations
- Stereochemical resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers, as incorrect stereochemistry can reduce receptor affinity by >80% .
- In vivo PK/PD modeling : Apply non-compartmental analysis (NCA) to calculate AUC and Cmax, correlating with receptor occupancy data from PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
